molecular formula C27H26N2O4S B11592268 ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B11592268
M. Wt: 474.6 g/mol
InChI Key: ODPQJNHJGWHGDP-BMBZWDQTSA-N
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Description

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, thiophenes, and aromatic amines. Common synthetic routes may involve:

    Condensation Reactions: Combining the pyrrole and thiophene derivatives under acidic or basic conditions.

    Amination Reactions: Introducing the amino group through nucleophilic substitution.

    Esterification: Forming the ethyl ester group through reaction with ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This often includes:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydrothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.

    Pyrrole Derivatives: Compounds like 2,5-dimethylpyrrole and 1-phenylpyrrole.

Uniqueness

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiophene and pyrrole derivatives.

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C27H26N2O4S/c1-5-33-27(31)24-25(30)23(34-26(24)28-20-11-13-22(32-4)14-12-20)16-19-15-17(2)29(18(19)3)21-9-7-6-8-10-21/h6-16,30H,5H2,1-4H3/b23-16-,28-26?

InChI Key

ODPQJNHJGWHGDP-BMBZWDQTSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3)C)/SC1=NC4=CC=C(C=C4)OC)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)SC1=NC4=CC=C(C=C4)OC)O

Origin of Product

United States

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